5-benzyloxy-N-methyl-2-nitroaniline
Overview
Description
5-Benzyloxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a benzyloxy group, a nitro group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxy-N-methyl-2-nitroaniline typically involves the reaction of 5-fluoro-N-methyl-2-nitroaniline with benzyl alcohol in the presence of tetrabutyl ammonium chloride and potassium carbonate. The reaction is carried out in toluene under reflux conditions for approximately 3.5 hours. The reaction mixture is then cooled, and water is added to precipitate the product, which is subsequently filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-benzyloxy-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-benzyloxy-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Benzyloxy-N-methyl-2-nitroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Used in studies involving enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-benzyloxy-N-methyl-2-nitroaniline depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-2-nitroaniline: Lacks the methyl group on the aniline nitrogen.
5-Methyl-2-nitroaniline: Lacks the benzyloxy group.
2-Nitroaniline: Lacks both the benzyloxy and methyl groups.
Uniqueness
5-Benzyloxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzyloxy and nitro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
N-methyl-2-nitro-5-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXJADMKJXBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737845 | |
Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496837-94-6 | |
Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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